molecular formula C22H20N2O4 B12828699 Bis(4-amino-2-methylphenyl) terephthalate

Bis(4-amino-2-methylphenyl) terephthalate

Cat. No.: B12828699
M. Wt: 376.4 g/mol
InChI Key: XSQRYCPTYSGRJK-UHFFFAOYSA-N
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Description

Bis(4-amino-2-methylphenyl) terephthalate: is an organic compound that belongs to the class of aromatic polyimides. It is characterized by the presence of two amino groups attached to the phenyl rings, which are further connected to a terephthalate moiety. This compound is known for its excellent thermal stability, mechanical properties, and solubility, making it a valuable material in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-amino-2-methylphenyl) terephthalate typically involves the reaction of terephthalic acid with 4-amino-2-methylphenol. The process can be carried out through a series of steps, including esterification and amination reactions. The reaction conditions often involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, followed by purification steps to obtain the pure compound. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(4-amino-2-methylphenyl) terephthalate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(4-amino-2-methylphenyl) terephthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-amino-2-methylphenyl) terephthalate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and stability. The terephthalate moiety provides rigidity to the molecular structure, enhancing its mechanical properties. These interactions contribute to the compound’s effectiveness in various applications .

Comparison with Similar Compounds

  • Bis(4-aminophenyl) terephthalate
  • Bis(4-aminophenoxy)phenylsilane
  • Bis(4-amino-2-biphenyl)ether

Comparison: Bis(4-amino-2-methylphenyl) terephthalate stands out due to its unique combination of thermal stability, mechanical strength, and solubility. Compared to bis(4-aminophenyl) terephthalate, it offers better solubility and processability. When compared to bis(4-aminophenoxy)phenylsilane, it exhibits superior thermal properties. Its mechanical properties are enhanced compared to bis(4-amino-2-biphenyl)ether, making it a preferred choice for high-performance applications .

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

bis(4-amino-2-methylphenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H20N2O4/c1-13-11-17(23)7-9-19(13)27-21(25)15-3-5-16(6-4-15)22(26)28-20-10-8-18(24)12-14(20)2/h3-12H,23-24H2,1-2H3

InChI Key

XSQRYCPTYSGRJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)N)C

Origin of Product

United States

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